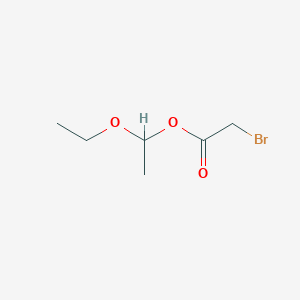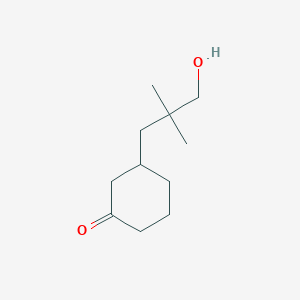![molecular formula C20H29NO4Si B14292494 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one CAS No. 114023-05-1](/img/structure/B14292494.png)
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one is a complex organic compound that features a naphthalene core substituted with a tris(2-hydroxyethyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one typically involves the reaction of naphthalen-1(2H)-one with a tris(2-hydroxyethyl)silyl-substituted amine. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one involves its interaction with molecular targets through its functional groups. The tris(2-hydroxyethyl)silyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The naphthalene core provides a rigid structure that can interact with other molecules through π-π stacking and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disilanes: Compounds containing Si-Si bonds with similar electronic properties.
Interhalogens: Molecules containing different halogen atoms with unique reactivity.
Uniqueness
2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one is unique due to its combination of a naphthalene core and a tris(2-hydroxyethyl)silyl group, which imparts distinct chemical and physical properties not found in other similar compounds .
Propriétés
Numéro CAS |
114023-05-1 |
|---|---|
Formule moléculaire |
C20H29NO4Si |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-[3-[tris(2-hydroxyethyl)silyl]propyliminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C20H29NO4Si/c22-9-13-26(14-10-23,15-11-24)12-3-8-21-16-18-7-6-17-4-1-2-5-19(17)20(18)25/h1-2,4-7,16,22-25H,3,8-15H2 |
Clé InChI |
UCFZAOFUBHJGIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C=NCCC[Si](CCO)(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


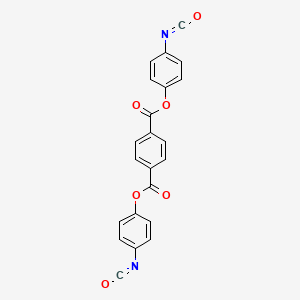
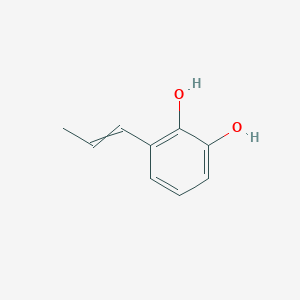
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
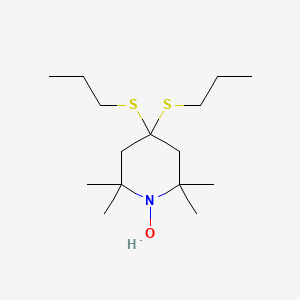
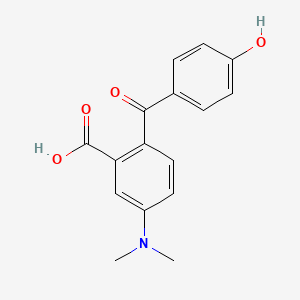
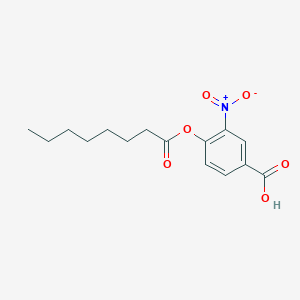
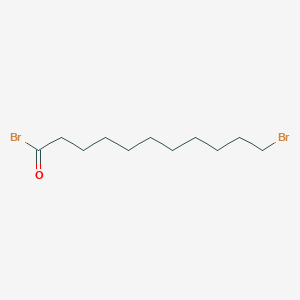
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
